molecular formula C12H20N6O3 B2918632 2,2'-[1-(4-amino-1,2,5-oxadiazol-3-yl)-1{H}-1,2,3-triazole-4,5-diyl]dibutan-2-ol CAS No. 292836-32-9

2,2'-[1-(4-amino-1,2,5-oxadiazol-3-yl)-1{H}-1,2,3-triazole-4,5-diyl]dibutan-2-ol

Cat. No.: B2918632
CAS No.: 292836-32-9
M. Wt: 296.331
InChI Key: PYZJFRNVKPZAAR-UHFFFAOYSA-N
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Description

The compound contains several functional groups including an oxadiazole ring, a triazole ring, and a butanol group. The oxadiazole and triazole rings are heterocyclic compounds that often appear in pharmaceuticals and other biologically active compounds .


Molecular Structure Analysis

The structure of the compound would likely involve intramolecular hydrogen bonding between the N atom of the oxadiazole moiety and an NH2 group .


Chemical Reactions Analysis

Oxadiazoles can undergo a variety of reactions due to their low aromaticity and the presence of a weak O–N bond .


Physical and Chemical Properties Analysis

The physical and chemical properties would depend on the specific structure of the compound. For example, a compound with similar functional groups, 3- (4-amino-1,2,5-oxadiazol-3-yl)-4- (4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole (ANFF-1), has a relatively high density (1.782 g/mL) and a low melting point (100 °C) .

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. Oxadiazole derivatives have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy .

Properties

IUPAC Name

2-[1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(2-hydroxybutan-2-yl)triazol-4-yl]butan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N6O3/c1-5-11(3,19)7-8(12(4,20)6-2)18(17-14-7)10-9(13)15-21-16-10/h19-20H,5-6H2,1-4H3,(H2,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYZJFRNVKPZAAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C1=C(N(N=N1)C2=NON=C2N)C(C)(CC)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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